Dimethoxy(methyl)(oct-7-en-1-yl)silane

Catalog No.
S12979592
CAS No.
M.F
C11H24O2Si
M. Wt
216.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethoxy(methyl)(oct-7-en-1-yl)silane

Product Name

Dimethoxy(methyl)(oct-7-en-1-yl)silane

IUPAC Name

dimethoxy-methyl-oct-7-enylsilane

Molecular Formula

C11H24O2Si

Molecular Weight

216.39 g/mol

InChI

InChI=1S/C11H24O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5H,1,6-11H2,2-4H3

InChI Key

QPCREUPSJUTHLC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(CCCCCCC=C)OC

Dimethoxy(methyl)(oct-7-en-1-yl)silane, with the chemical formula C11H22O2SiC_{11}H_{22}O_2Si and CAS number 85712-15-8, is an organosilicon compound characterized by the presence of a silane group attached to an octenyl chain. This compound typically appears as a colorless to almost colorless liquid and has a boiling point of approximately 199 °C. Its structure includes two methoxy groups and a methyl group, contributing to its reactivity and potential applications in various fields such as materials science and organic synthesis .

Typical of silanes:

  • Hydrolysis: In the presence of moisture, the methoxy groups can hydrolyze to form silanol groups, leading to the formation of siloxane networks.
  • Condensation Reactions: The silanol groups formed from hydrolysis can undergo condensation with other silanols or alcohols, resulting in polymeric siloxane structures.
  • Alkenyl Reactions: The octenyl group allows for further functionalization through typical alkene reactions such as hydrosilylation, where it can react with hydrosilanes to form more complex silanes .

Several methods can be employed to synthesize Dimethoxy(methyl)(oct-7-en-1-yl)silane:

  • Direct Silylation: This involves reacting octenol with dimethoxymethylsilane under acidic or basic conditions.
  • Hydrosilylation: The reaction of an alkenyl compound with dimethoxymethylsilane in the presence of a catalyst (such as platinum) can yield this silane.
  • Transesterification: This method involves exchanging the methoxy groups with other alcohols, allowing for the introduction of different alkyl chains while retaining the silane functionality .

Dimethoxy(methyl)(oct-7-en-1-yl)silane has various applications across different fields:

  • Adhesives and Sealants: Used as a coupling agent to improve adhesion between organic materials and inorganic substrates.
  • Coatings: Enhances the durability and water resistance of coatings applied to surfaces.
  • Silicone Polymers: Acts as a precursor in the synthesis of silicone-based polymers with tailored properties for specific applications.
  • Drug Delivery Systems: Potential use in formulations that require improved skin penetration or controlled release mechanisms .

While specific studies on the interactions of Dimethoxy(methyl)(oct-7-en-1-yl)silane are scarce, general research on organosilicon compounds indicates that they can interact with biological membranes and proteins due to their amphiphilic nature. This property may facilitate their use in drug delivery systems or as surfactants in various formulations .

Several compounds share structural similarities with Dimethoxy(methyl)(oct-7-en-1-yl)silane, including:

Compound NameStructure FeaturesUnique Aspects
DimethoxydodecylsilaneLonger alkyl chain (dodecyl)Enhanced hydrophobicity
TrimethoxyoctylsilaneThree methoxy groupsHigher reactivity due to more methoxy
DimethyloctadecylsilaneLonger alkyl chain (octadecyl)Greater thermal stability
MethyldimethoxysilaneOne methyl and two methoxy groupsSimpler structure, less bulky

Dimethoxy(methyl)(oct-7-en-1-yl)silane is unique due to its specific combination of an alkenyl group and dual methoxy functionalities, allowing for versatile reactivity not present in simpler silanes .

Dimethoxy(methyl)(oct-7-en-1-yl)silane represents an important organosilicon compound characterized by the presence of both methoxy groups and an oct-7-en-1-yl chain attached to a silicon center [1]. The incorporation of the oct-7-en-1-yl group into the silane structure is primarily achieved through hydrosilylation reactions, which involve the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds [2]. This reaction constitutes one of the most valuable methods for forming silicon-carbon bonds in organosilicon chemistry [15].

Hydrosilylation reactions typically proceed via the addition of a hydrosilane (containing Si-H bonds) to an unsaturated substrate, in this case, 1-octene or its derivatives [4]. The reaction results in the formation of a new silicon-carbon bond with high atom economy, making it an efficient synthetic approach for the preparation of functionalized silanes [15]. The general reaction scheme involves the addition of a dimethoxy(methyl)silane precursor to the terminal double bond of oct-1-ene, resulting in the formation of dimethoxy(methyl)(oct-7-en-1-yl)silane [7].

Platinum-Catalyzed Anti-Markovnikov Additions

Platinum-based catalysts represent the gold standard for hydrosilylation reactions in both laboratory and industrial settings [24]. These catalysts facilitate the anti-Markovnikov addition of silanes to alkenes, resulting in the selective formation of terminal silanes [27]. In the synthesis of dimethoxy(methyl)(oct-7-en-1-yl)silane, platinum catalysts direct the silicon attachment to the terminal carbon of the oct-1-ene double bond [4].

The most widely employed platinum catalysts include Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) [24]. These catalysts operate at remarkably low loadings, typically in the range of 5-50 parts per million (ppm) of platinum relative to the total reaction mixture [34]. The exceptional efficiency of platinum catalysts is evidenced by their high turnover numbers, often exceeding 10,000 catalytic cycles per platinum atom [32].

The mechanism of platinum-catalyzed hydrosilylation follows the Chalk-Harrod pathway, which involves several key steps [38]:

  • Oxidative addition of the Si-H bond to the platinum center
  • Coordination of the alkene (oct-1-ene) to the platinum complex
  • Migratory insertion of the coordinated alkene into the Pt-H bond
  • Reductive elimination to form the Si-C bond and regenerate the catalyst

Recent kinetic studies have revealed that the rate-limiting step in this process is the insertion of the alkene into the Pt-H bond rather than the reductive elimination step as previously thought [38]. This insight has significant implications for reaction optimization, as factors affecting alkene coordination and insertion become critical for enhancing reaction rates [32].

Platinum CatalystTypical Loading (ppm)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Speier's Catalyst10-3070-1004-875-85
Karstedt's Catalyst5-2025-602-485-95
Platinum on Carbon50-10080-1206-1270-80

The anti-Markovnikov selectivity of platinum catalysts is particularly valuable for the synthesis of dimethoxy(methyl)(oct-7-en-1-yl)silane, as it ensures that the silicon moiety attaches to the terminal carbon of the alkene, preserving the internal double bond at the 7-position of the octyl chain [42]. This regioselectivity is crucial for maintaining the desired functionality of the target molecule [27].

Nickel-Mediated Radical Hydrosilylation Mechanisms

While platinum catalysts dominate industrial hydrosilylation processes, nickel-based catalysts have emerged as cost-effective alternatives that operate through distinct mechanistic pathways [5]. Nickel-catalyzed hydrosilylation of alkenes often proceeds via radical mechanisms, offering complementary reactivity patterns to traditional platinum systems [25].

Nickel-catalyzed hydrosilylation typically employs nickel(II) precatalysts such as nickel chloride hexahydrate (NiCl₂·6H₂O) in combination with reducing agents like potassium tert-butoxide (t-BuOK) [5]. This catalytic system generates active nickel species that facilitate the hydrosilylation of terminal alkenes with excellent anti-Markovnikov selectivity [17]. The nickel-based systems are particularly effective for the hydrosilylation of unactivated terminal alkenes like oct-1-ene, making them suitable for the synthesis of dimethoxy(methyl)(oct-7-en-1-yl)silane [25].

The mechanism of nickel-catalyzed hydrosilylation differs significantly from platinum-based systems and involves radical intermediates [35]. Recent studies have elucidated a mechanism involving:

  • Generation of a nickel hydride species through reaction with the silane
  • Formation of a radical intermediate through homolytic cleavage
  • Radical addition to the alkene substrate
  • Recombination with the nickel-silyl species to form the product [25]

A distinctive feature of nickel-catalyzed hydrosilylation is the propensity for alkene isomerization prior to silylation [17]. This "chain-walking" phenomenon allows internal alkenes to undergo isomerization to terminal positions before hydrosilylation occurs, resulting in the formation of terminal silanes regardless of the initial position of the double bond [17]. This property makes nickel catalysts particularly versatile for the synthesis of dimethoxy(methyl)(oct-7-en-1-yl)silane from various octene isomers [25].

Recent advances in nickel catalysis have led to the development of bioinspired hexameric nickel complexes that combine metal and radical mechanisms for alkene hydrosilylation [35]. These catalysts operate at low loadings (0.25 mol%) and generate silyl radicals through hydrogen atom transfer steps, offering enhanced reactivity under mild conditions [35]. The dual radical and metal-based mechanism provides a unique approach to hydrosilylation that complements traditional platinum catalysis [35].

Alkoxy Exchange Reactions with Chlorosilane Precursors

An alternative approach to the synthesis of dimethoxy(methyl)(oct-7-en-1-yl)silane involves alkoxy exchange reactions with chlorosilane precursors [8]. This methodology utilizes the high reactivity of silicon-chlorine bonds to introduce methoxy groups through nucleophilic substitution reactions [9]. The process typically begins with the preparation of chloro(methyl)(oct-7-en-1-yl)silane derivatives, followed by methanolysis to introduce the methoxy groups [8].

The alkoxy exchange reaction represents an efficient method for converting chlorosilanes to alkoxysilanes through the substitution of chlorine atoms with alkoxy groups [11]. In the context of dimethoxy(methyl)(oct-7-en-1-yl)silane synthesis, this approach involves the reaction of dichloro(methyl)(oct-7-en-1-yl)silane with methanol under controlled conditions [8]. The reaction proceeds through nucleophilic attack of methanol on the silicon center, resulting in the displacement of chloride ions and formation of silicon-oxygen bonds [9].

The general reaction scheme can be represented as:

R₃SiCl + 2 CH₃OH → R₃Si(OCH₃)₂ + 2 HCl

where R₃ represents the methyl and oct-7-en-1-yl substituents [8].

This transformation typically requires the presence of an acid scavenger, such as triethylamine or pyridine, to neutralize the hydrogen chloride generated during the reaction . The base serves to shift the equilibrium toward product formation and prevent side reactions that might occur under acidic conditions [8]. The reaction is generally conducted in aprotic solvents like hexane or toluene to minimize competing reactions .

Recent advances in alkoxy exchange methodology have led to the development of catalytic systems that enhance the efficiency of this transformation [8]. Lewis acid catalysts, such as bismuth trichloride (BiCl₃), have been shown to promote the functional group exchange between alkoxysilanes and chlorosilanes more efficiently than conventional acid catalysts [8]. These catalysts facilitate the formation of alkoxychlorosilanes with high selectivity and under mild reaction conditions [8].

The alkoxy exchange approach offers several advantages for the synthesis of dimethoxy(methyl)(oct-7-en-1-yl)silane:

  • It allows for the stepwise introduction of methoxy groups, enabling control over the degree of substitution [9]
  • The reaction can be conducted under relatively mild conditions, preserving the terminal alkene functionality [8]
  • The methodology is compatible with a range of functional groups, making it versatile for the preparation of functionalized alkoxysilanes [9]

Stoichiometric vs. Catalytic Silicon-Carbon Bond Formation

The formation of silicon-carbon bonds represents a critical step in the synthesis of dimethoxy(methyl)(oct-7-en-1-yl)silane, and this transformation can be achieved through either stoichiometric or catalytic approaches [10]. Understanding the distinctions between these methodologies is essential for optimizing synthetic strategies and maximizing efficiency [13].

Stoichiometric methods for silicon-carbon bond formation typically involve the use of organometallic reagents, such as Grignard or organolithium compounds, which react with chlorosilanes to form silicon-carbon bonds [13]. In the context of dimethoxy(methyl)(oct-7-en-1-yl)silane synthesis, this might involve the reaction of oct-7-en-1-ylmagnesium bromide with chloro(dimethoxy)methylsilane [13]. While effective, these approaches require stoichiometric amounts of organometallic reagents and often necessitate stringent reaction conditions due to the high reactivity of the intermediates [10].

The stoichiometric approach typically proceeds through the following steps:

  • Preparation of the oct-7-en-1-yl organometallic reagent
  • Reaction with the appropriate chlorosilane precursor
  • Workup and isolation of the silicon-carbon bonded product [13]

In contrast, catalytic methods for silicon-carbon bond formation utilize transition metal catalysts to facilitate the reaction between silanes and unsaturated substrates [10]. The hydrosilylation reactions discussed earlier represent the primary catalytic approach for forming silicon-carbon bonds in the synthesis of dimethoxy(methyl)(oct-7-en-1-yl)silane [15]. These methods offer several advantages over stoichiometric approaches, including higher atom economy, milder reaction conditions, and reduced waste generation [10].

Recent advances in catalytic silicon-carbon bond formation have expanded beyond traditional hydrosilylation reactions [10]. For instance, researchers have developed methods for the direct catalytic functionalization of silicon-hydrogen bonds through C-H activation processes [18]. These approaches enable the formation of silicon-carbon bonds without the need for pre-functionalized substrates, further enhancing synthetic efficiency [10].

A comparative analysis of stoichiometric and catalytic approaches reveals distinct advantages and limitations for each methodology:

ParameterStoichiometric ApproachCatalytic Approach
Reagent EfficiencyRequires full equivalent of organometallic reagentUses catalytic amounts of transition metal
Reaction ConditionsOften requires low temperatures and inert atmosphereCan proceed under milder conditions
Functional Group ToleranceLimited by high reactivity of organometallic reagentsGenerally higher compatibility with functional groups
ScalabilityChallenging due to exothermic reactionsMore amenable to scale-up
Waste GenerationProduces stoichiometric metal salt wasteMinimizes waste through catalyst recycling

The choice between stoichiometric and catalytic approaches depends on various factors, including the specific structural features of the target molecule, scale of production, and available resources [36]. For industrial-scale synthesis of dimethoxy(methyl)(oct-7-en-1-yl)silane, catalytic methods are generally preferred due to their higher efficiency and reduced environmental impact [36].

Purification Strategies for Alkoxysilane Derivatives

The purification of dimethoxy(methyl)(oct-7-en-1-yl)silane and related alkoxysilane derivatives presents unique challenges due to their sensitivity to moisture and propensity for hydrolysis and condensation reactions [11]. Effective purification strategies are essential for obtaining high-purity products suitable for various applications [37].

Vacuum distillation represents the primary method for purifying alkoxysilane derivatives, including dimethoxy(methyl)(oct-7-en-1-yl)silane [37]. This technique exploits the differences in boiling points between the target compound and impurities, allowing for separation under reduced pressure to minimize thermal decomposition [11]. For dimethoxy(methyl)(oct-7-en-1-yl)silane, distillation is typically conducted at pressures ranging from 0.1 to 10 mmHg and temperatures between 40-60°C, depending on the specific setup [37].

Thin-layer distillation has emerged as a particularly effective method for purifying heat-sensitive alkoxysilanes [37]. This technique minimizes the residence time at elevated temperatures, reducing the risk of thermal decomposition and polymerization [37]. Studies have shown that thin-layer distillation at temperatures up to 160°C and vacuum levels up to 15 mmHg can effectively purify alkoxysilanes while suppressing the formation of condensation products [37].

The removal of chloride impurities represents a critical aspect of alkoxysilane purification [11]. Chloride contaminants, which may arise from incomplete substitution during alkoxy exchange reactions, can catalyze unwanted side reactions and compromise product stability [11]. Several approaches have been developed for chloride removal:

  • Treatment with alcohols: Residual chlorosilanes can be converted to alkoxysilanes through reaction with excess alcohol, typically the same alcohol used to introduce the alkoxy groups [11]
  • Gas exchange: Passing an inert gas through the reaction mixture under reflux conditions can facilitate the removal of hydrogen chloride and other volatile impurities [11]
  • Base treatment: Addition of alkaline agents, such as metal alkoxides, can neutralize acidic impurities without introducing additional contaminants into the system [11]

A comprehensive purification protocol for dimethoxy(methyl)(oct-7-en-1-yl)silane might involve the following steps:

  • Initial filtration to remove insoluble impurities and catalyst residues
  • Treatment with methanol to convert any remaining chlorosilanes to methoxysilanes
  • Removal of volatile components under reduced pressure
  • Fractional distillation under vacuum to isolate the pure product
  • Storage under inert atmosphere to prevent hydrolysis [11]

Recent advances in purification technology have led to the development of continuous processes for alkoxysilane purification [28]. These approaches offer advantages in terms of throughput, consistency, and reduced handling of moisture-sensitive materials [11]. Continuous thin-layer distillation, in particular, has shown promise for the large-scale purification of alkoxysilane derivatives with minimal product degradation [37].

Spectroscopic Properties

$$^{29}$$Si Nuclear Magnetic Resonance Chemical Shift Analysis

The $$^{29}$$Si Nuclear Magnetic Resonance spectroscopic analysis of Dimethoxy(methyl)(oct-7-en-1-yl)silane provides critical insights into the silicon environment and bonding characteristics of this organosilane compound. Silicon-29 Nuclear Magnetic Resonance chemical shifts for organosilicon compounds typically range from -200 to +50 parts per million relative to tetramethylsilane as the standard reference [1].

For dimethoxy(methyl)silane derivatives, the chemical environment around silicon is significantly influenced by the electron-donating and electron-withdrawing properties of the substituents. The presence of two methoxy groups and one methyl group attached to silicon creates a unique electronic environment that affects the $$^{29}$$Si chemical shift position [2] [3]. Theoretical calculations using density functional theory methods have demonstrated that organosilanes with alkoxy substituents exhibit chemical shifts in the range of -40 to -80 parts per million, depending on the degree of substitution and the nature of the organic groups [4] [3].

The dimethoxy substitution pattern in Dimethoxy(methyl)(oct-7-en-1-yl)silane places the silicon atom in a tetracoordinated environment with two silicon-oxygen bonds to methoxy groups, one silicon-carbon bond to the methyl group, and one silicon-carbon bond to the oct-7-en-1-yl chain. This substitution pattern typically results in a $$^{29}$$Si chemical shift around -50 to -60 parts per million, which is characteristic of dialkoxy methylsilanes [2] [5]. The long alkyl chain with the terminal alkene functionality may introduce minor variations in the chemical shift due to conformational effects and through-space interactions, but these effects are generally limited to ±2-3 parts per million [4].

The chemical shift analysis can also provide information about the hydrolysis state of the compound. Upon exposure to moisture or acidic conditions, the methoxy groups can undergo hydrolysis to form silanol groups, which would result in a downfield shift of the $$^{29}$$Si signal. This spectroscopic feature makes $$^{29}$$Si Nuclear Magnetic Resonance an excellent tool for monitoring the stability and reactivity of the compound under various storage and reaction conditions [2].

Infrared Spectral Signatures of Silicon-Oxygen-Carbon and Silicon-Carbon-Hydrogen$$_3$$ Bonds

The infrared spectroscopic analysis of Dimethoxy(methyl)(oct-7-en-1-yl)silane reveals characteristic absorption bands that are diagnostic for the silicon-oxygen-carbon and silicon-methyl bond vibrations. These spectral signatures provide direct evidence for the molecular structure and can be used for compound identification and purity assessment.

The silicon-oxygen-carbon stretching vibrations appear as strong absorption bands in the 1110-1000 reciprocal centimeters region [6]. For dimethoxy substituted silanes, the most prominent bands are typically observed at approximately 1100-1080 reciprocal centimeters, with additional bands at 1170-1160 reciprocal centimeters and 970-940 reciprocal centimeters [6]. The 2840 reciprocal centimeters sharp band is characteristic of the methoxy carbon-hydrogen stretching vibration, which helps confirm the presence of the dimethoxy functionality [6].

The silicon-methyl bond vibrations produce distinctive infrared signatures that are easily recognizable. The silicon-carbon-hydrogen$$_3$$ group exhibits strong, sharp bands at approximately 1260 reciprocal centimeters, along with one or more strong bands in the range of 865-750 reciprocal centimeters [6]. Specifically, the methylsiloxane units show characteristic absorptions at 1250, 840, and 755 reciprocal centimeters, which correspond to different vibrational modes of the silicon-methyl bond [6].

The infrared spectrum also provides information about the alkyl chain portion of the molecule. The oct-7-en-1-yl group contributes characteristic carbon-hydrogen stretching vibrations in the 3000-2850 reciprocal centimeters region, with the terminal alkene showing distinctive bands at approximately 1640-1630 reciprocal centimeters for the carbon-carbon double bond stretch and at 3060 and 3020 reciprocal centimeters for the vinyl carbon-hydrogen stretches [6].

The combination of these spectral features creates a unique infrared fingerprint for Dimethoxy(methyl)(oct-7-en-1-yl)silane. The relative intensities and exact positions of these bands can provide information about molecular conformation, intermolecular interactions, and the presence of impurities or degradation products. The silicon-oxygen stretching region is particularly sensitive to environmental conditions, making infrared spectroscopy an excellent technique for monitoring compound stability and storage conditions [7].

Thermogravimetric Analysis of Thermal Decomposition Pathways

Thermogravimetric analysis provides comprehensive information about the thermal stability and decomposition behavior of Dimethoxy(methyl)(oct-7-en-1-yl)silane. The thermal decomposition of organosilanes follows distinct pathways that are characteristic of the functional groups present and their relative thermal stability.

The initial stages of thermal decomposition typically begin around 150-200 degrees Celsius, where moisture loss and volatile impurities are removed [8] [9]. This initial weight loss is generally small, representing less than 2-3 percent of the total mass, and is primarily attributed to physically adsorbed water and low-boiling impurities. The compound demonstrates good thermal stability in this temperature range, making it suitable for applications requiring moderate thermal exposure [10].

The major decomposition events occur in the temperature range of 280-440 degrees Celsius, where the organic substituents undergo thermal degradation [8] [9]. During this phase, the thermal decomposition follows a multi-step process. The first significant decomposition step involves the cleavage of silicon-carbon bonds, particularly affecting the methoxy groups and the long alkyl chain. The methoxy groups are particularly susceptible to thermal decomposition, undergoing elimination reactions to form methanol and silanol intermediates [8].

The weight loss in the 300-800 degrees Celsius range typically amounts to 6-7 percent of the total mass for similar organosilane compounds [8] [9]. This weight loss corresponds to the elimination of organic fragments and the formation of more thermally stable siloxane structures. The decomposition products include volatile organic compounds such as methanol, alkenes from the oct-7-en-1-yl chain, and various hydrocarbon fragments [9].

The thermal decomposition mechanism involves both homolytic and heterolytic bond cleavage processes. The silicon-oxygen bonds in the methoxy groups are particularly prone to heterolytic cleavage, leading to the formation of methanol and reactive silanol groups. These silanol groups can subsequently condense to form siloxane bonds, resulting in the formation of more thermally stable silicon-oxygen-silicon structures [8] [9].

The final stages of thermal decomposition, occurring above 500 degrees Celsius, involve the complete elimination of organic matter and the formation of silicon dioxide or silicon oxycarbide residues. The exact nature of the final decomposition products depends on the atmospheric conditions during the thermogravimetric analysis, with oxidative conditions favoring the formation of silicon dioxide [8].

Solubility Behavior in Polar versus Nonpolar Solvents

The solubility characteristics of Dimethoxy(methyl)(oct-7-en-1-yl)silane reflect the amphiphilic nature of the molecule, which contains both polar methoxy groups and a nonpolar alkyl chain. This structural duality results in interesting solubility behavior that varies significantly between polar and nonpolar solvent systems.

In polar solvents, the compound exhibits limited solubility due to the predominantly nonpolar character imparted by the long oct-7-en-1-yl chain [11]. However, the presence of two methoxy groups provides some degree of polar character that enables partial dissolution in moderately polar solvents. The methoxy groups can participate in hydrogen bonding interactions with polar solvents, though this interaction is limited by the steric hindrance and the overall hydrophobic nature of the molecule [11].

Alcohol solvents show interesting selectivity in their interaction with Dimethoxy(methyl)(oct-7-en-1-yl)silane. Methanol demonstrates superior solubility compared to ethanol, which can be attributed to the better size compatibility and reduced steric hindrance [11] [12]. The smaller methanol molecules can more effectively solvate the methoxy groups while accommodating the bulky alkyl chain. Ethanol, being larger, experiences greater steric interactions with the oct-7-en-1-yl chain, resulting in reduced solubility [13].

In nonpolar solvents, the compound exhibits good solubility due to favorable van der Waals interactions between the long alkyl chain and the nonpolar solvent molecules [11]. Aromatic solvents such as toluene and benzene derivatives show excellent compatibility with the compound, as the aromatic systems can interact favorably with both the alkyl chain and provide some degree of interaction with the silicon-containing portion of the molecule [11].

The solubility in water is extremely limited, approaching practical insolubility [11] [14]. This hydrophobic behavior is primarily due to the long alkyl chain, which dominates the overall molecular character despite the presence of polar methoxy groups. The hydrophobic effect becomes particularly pronounced with increasing alkyl chain length, and the eight-carbon chain in Dimethoxy(methyl)(oct-7-en-1-yl)silane is sufficient to render the compound water-repellent [14].

Temperature effects on solubility follow typical patterns, with increased solubility observed at elevated temperatures in all solvent systems. However, the temperature dependence is most pronounced in polar solvents, where increased thermal energy can overcome the unfavorable enthalpy of solvation associated with the hydrophobic alkyl chain [12].

Surface Tension and Hydrophobicity Metrics

The surface activity and hydrophobic properties of Dimethoxy(methyl)(oct-7-en-1-yl)silane are of paramount importance for its applications in surface modification and coating technologies. The compound exhibits exceptional surface-active properties that stem from its unique molecular architecture combining silicon-oxygen functionality with a long hydrophobic alkyl chain.

When applied to various substrates, Dimethoxy(methyl)(oct-7-en-1-yl)silane can achieve contact angles in the range of 120-140 degrees on treated surfaces [15] [14]. These high contact angles are indicative of excellent hydrophobic performance, approaching superhydrophobic behavior. The achievement of such high contact angles is attributed to the formation of organized molecular layers where the hydrophobic alkyl chains orient away from the substrate surface, creating a low-energy interface that repels water [15].

The surface tension reduction capability of the compound is significant, with treated surfaces exhibiting critical surface tensions in the range of 20-30 millinewtons per meter [16]. This low critical surface tension indicates that the modified surfaces will be wetted only by liquids with very low surface tensions, such as certain oils and organic solvents, while exhibiting strong repellency toward water and most aqueous solutions [16].

The hydrophobicity index of surfaces treated with Dimethoxy(methyl)(oct-7-en-1-yl)silane is consistently high across different substrate types [15] [14]. The compound demonstrates particular effectiveness on silica-based materials such as glass, quartz, and various mineral surfaces, where the silicon-oxygen bonds can form strong covalent attachments to surface hydroxyl groups [14]. This covalent bonding ensures durability of the hydrophobic treatment and resistance to washing or weathering effects.

The wettability modification achieved by the compound extends beyond simple water repellency to include oleophobic characteristics under certain conditions [16]. The organized alkyl chain layers can provide repellency not only to water but also to various oils and organic liquids, depending on the surface coverage and molecular organization of the applied silane layer [16].

The effectiveness of the hydrophobic treatment is influenced by several factors including application concentration, curing conditions, and substrate surface preparation. Optimal hydrophobicity is typically achieved with surface coverage approaching monolayer thickness, where the alkyl chains can adopt extended conformations while maintaining high surface density [15] [14]. Higher concentrations may lead to multilayer formation, which can actually reduce hydrophobic performance due to surface roughness and less organized molecular arrangements.

The durability of the hydrophobic properties is enhanced by the covalent silicon-oxygen-substrate bonds that anchor the molecule to the surface. Unlike physisorbed surfactants, the chemisorbed silane layer exhibits excellent long-term stability under normal environmental conditions [15]. The thermal stability of the surface treatment extends to temperatures well above typical ambient conditions, making it suitable for applications requiring elevated temperature exposure [14].

PropertyValue/RangeApplicationReference
Contact Angle (degrees)120-140° (on treated surfaces)Surface modification [15] [14]
Critical Surface Tension (mN/m)20-30Barrier coatings [16]
Hydrophobicity IndexHighWater-resistant treatments [15] [14]
Wettability ModificationExcellent water repellencyOil/water separation [15] [14]
Surface CoverageMonolayer thickness optimalCoating applications [16]

Hydrogen Bond Acceptor Count

2

Exact Mass

216.154556538 g/mol

Monoisotopic Mass

216.154556538 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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